2-(4-Fluorophenoxy)-1-phenothiazin-10-ylethanone
Overview
Description
2-(4-Fluorophenoxy)-1-phenothiazin-10-ylethanone is a chemical compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. The incorporation of a fluorophenoxy group into the phenothiazine structure can potentially enhance its biological activity and specificity.
Preparation Methods
The synthesis of 2-(4-Fluorophenoxy)-1-phenothiazin-10-ylethanone typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine and 4-fluorophenol as the primary starting materials.
Reaction Conditions: The phenothiazine is first reacted with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride to form the corresponding acylated phenothiazine.
Fluorophenoxy Substitution: The acylated phenothiazine is then reacted with 4-fluorophenol in the presence of a base, such as potassium carbonate, to introduce the fluorophenoxy group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
2-(4-Fluorophenoxy)-1-phenothiazin-10-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the ester linkage, yielding phenothiazine and 4-fluorophenol.
Scientific Research Applications
2-(4-Fluorophenoxy)-1-phenothiazin-10-ylethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phenothiazine derivatives with potential pharmacological activities.
Biology: The compound is studied for its potential as an antipsychotic and antiemetic agent due to its structural similarity to other phenothiazines.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating psychiatric disorders and nausea.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-1-phenothiazin-10-ylethanone involves its interaction with various molecular targets and pathways:
Dopamine Receptors: Similar to other phenothiazines, it may act as an antagonist at dopamine receptors, which is crucial for its antipsychotic effects.
Serotonin Receptors: It may also interact with serotonin receptors, contributing to its antiemetic properties.
Histamine Receptors: The compound may block histamine receptors, providing antihistaminic effects.
Comparison with Similar Compounds
2-(4-Fluorophenoxy)-1-phenothiazin-10-ylethanone can be compared with other phenothiazine derivatives:
Chlorpromazine: A well-known antipsychotic, chlorpromazine lacks the fluorophenoxy group, which may result in different pharmacological profiles.
Promethazine: An antiemetic and antihistaminic agent, promethazine also lacks the fluorophenoxy group, making it less specific in its action.
Fluphenazine: Another antipsychotic with a fluorine atom in its structure, fluphenazine differs in the position and nature of the fluorine substitution, leading to variations in activity and potency.
By incorporating the fluorophenoxy group, this compound may offer enhanced specificity and potency compared to its analogs.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-phenothiazin-10-ylethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO2S/c21-14-9-11-15(12-10-14)24-13-20(23)22-16-5-1-3-7-18(16)25-19-8-4-2-6-17(19)22/h1-12H,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBXNDSXVRSBCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)COC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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